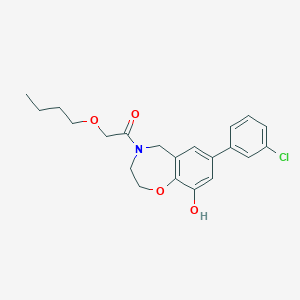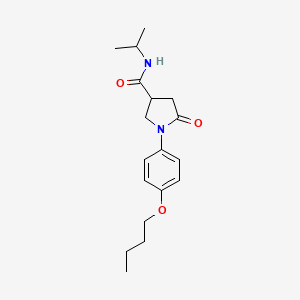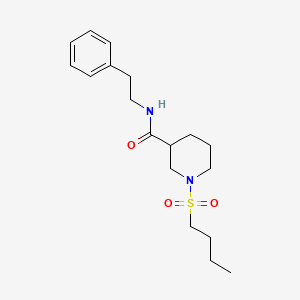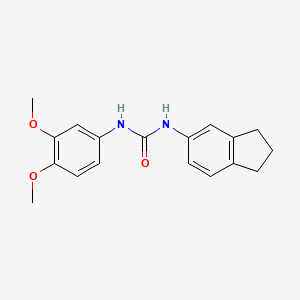![molecular formula C18H22N2O4 B5322278 4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is not fully understood. However, studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have low toxicity and is well-tolerated in vivo. Studies have also shown that the compound has a high degree of selectivity towards cancer cells, which reduces the risk of adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is its high degree of selectivity towards cancer cells. This makes it an ideal compound for use in cancer research. However, one of the limitations of the compound is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several potential future directions for research involving 4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane. One of the significant areas of research is in the development of novel anti-cancer agents based on the structure of the compound. Another potential area of research is in the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound's potential as an anti-inflammatory and anti-bacterial agent should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of science. The compound's complex synthesis method may present challenges, but its potential applications in cancer research, anti-inflammatory and anti-bacterial agents make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 2-methyl-1-benzofuran-7-carboxylic acid with ethylene glycol and acetic anhydride to form the corresponding anhydride. The anhydride is then reacted with 1,2-diaminocyclohexane to form the desired spirocyclic compound.
Applications De Recherche Scientifique
4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is in the field of medicinal chemistry, where the compound has shown promising results as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory and anti-bacterial agent.
Propriétés
IUPAC Name |
1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl-(2-methyl-1-benzofuran-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-9-14-3-2-4-15(16(14)24-13)17(21)20-6-8-23-18(11-20)10-19-5-7-22-12-18/h2-4,9,19H,5-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEXCDSYPOWYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCOC4(C3)CNCCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5322207.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)

![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)